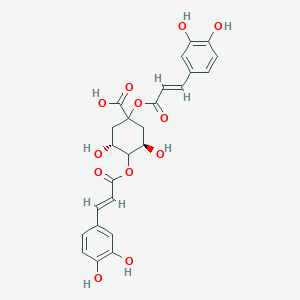

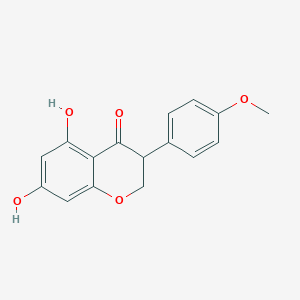

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

説明

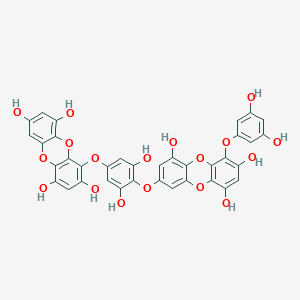

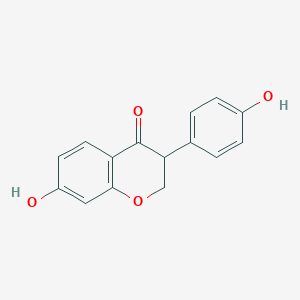

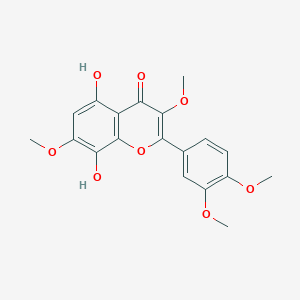

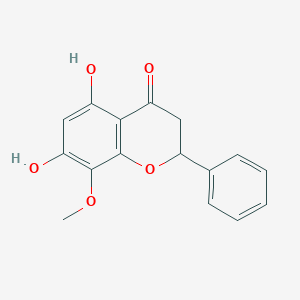

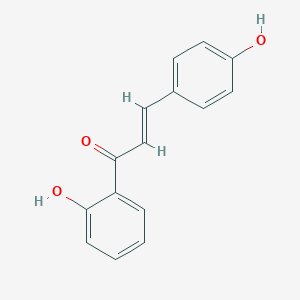

“1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one” is a type of chalcone . Chalcones are known as benzyl acetophenone or benzylideneacetophenone or trans-1, 3-diaryl-2-propen-1-ones .

Synthesis Analysis

The synthesis of this compound involves the benzoylation of ortho-hydroxyacetophenone in pyridine . The yield of the synthesis process was 88.16%, and the product had a greenish-yellow color .

Molecular Structure Analysis

The molecular structure of this compound was confirmed through quantum chemical studies . The IR (KBr) ν max (cm −1 ) values were: 3226 (–OH), 1692 (C=O), 1636 (C=C, aliphatic), 1562 (C=C, aromatic) . The 1 HNMR (400 MHz, CDCl 3 ) values were: 5.78 (Ar-OH), 7.6–8.36 (Ar-H), 3.8 (HC=CH) .

Chemical Reactions Analysis

The compound has been studied for its potential inhibiting properties against SARS-CoV-2 . The results of molecular docking of prepared 2-hydroxychalcones against SARS-CoV-2 (7BQY) main protease disclosed their inhibition .

Physical And Chemical Properties Analysis

The compound has a greenish-yellow color and a melting point of 129 °C . Its mass (m/z) is 240.96 (240.26), and it contains 74% carbon .

科学的研究の応用

Polarographic Studies

- The reduction of isomers of 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones, including 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, was investigated using classical polarography. This study provided insights into the electrochemical behavior and reduction paths of these compounds (Butkiewicz, 1972).

Dielectric and Thermal Properties

- The dielectric and thermal properties of a polymer synthesized from 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, a compound closely related to 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, were explored. This research highlights the compound's potential in material science applications (Çelik & Coskun, 2018).

Electronic Properties and Chemical Reactivity

- A study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a derivative of 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, provided insights into its geometrical entities, electronic properties, and chemical reactivity. This research is vital for understanding the molecular structure and reactivity of such compounds (Adole et al., 2020).

Antibacterial Activity

- The synthesis and characterization of metal complexes with 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, and their antibacterial activity were examined. This study underscores the potential of such compounds in developing new antibacterial agents (Tharmaraj et al., 2009).

Optical Properties

- Research on the synthesis, characterization, and optical properties of 2'-aminochalcones derived from (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a compound related to 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, provided valuable information on their potential in optoelectronics and photonics applications (Sulpizio et al., 2016).

Chemical and Antibacterial Activities

- A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, closely related to the compound , using density functional theory, revealed insights into its chemical reactivity and antibacterial potential, particularly against Staphylococcus aureus (Deghady et al., 2021).

Corrosion Inhibition

- Chalcone derivatives including 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one were studied for their potential as corrosion inhibitors of aluminum in hydrochloric acid solutions. This research opens avenues for industrial applications in corrosion prevention (Fouda et al., 2014).

将来の方向性

特性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPJTMCJNPRZGF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Maybridge MSDS] | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |

CAS RN |

13323-66-5 | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13323-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。